![molecular formula C7H12ClNO2 B13576603 3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through various transformations . The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. The current synthetic routes are efficient but may require further optimization for large-scale production. The use of photochemistry in industrial settings poses challenges due to the need for specific equipment and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets through its rigid bicyclic structure. This interaction can modulate various pathways, depending on the specific application. The compound’s structure allows it to fit into specific binding sites, enhancing its efficacy in biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar in structure but lacks the methyl group at the 3-position.
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar but with the methyl group at the 4-position.
Uniqueness
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-4-5-2-7(3-5,8-4)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H |
InChI-Schlüssel |
SHMLBSJSVWADPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C2)(N1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


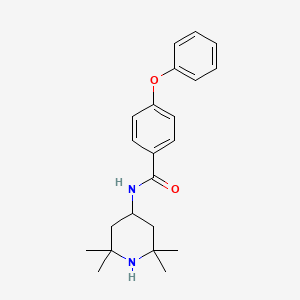
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
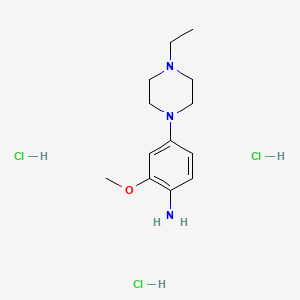
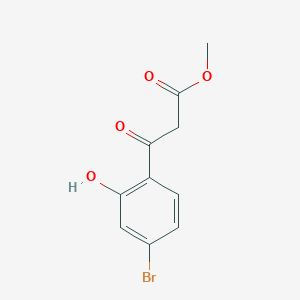

![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
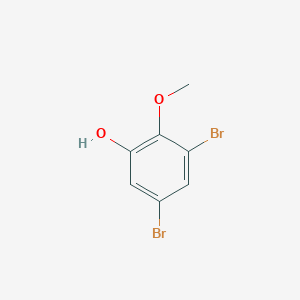



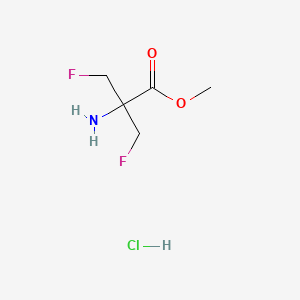

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
